4-CHLORO-2-IODO-BENZENEACETIC ACID

Catalog No.
S8405507
CAS No.
M.F
C8H6ClIO2
M. Wt
296.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-CHLORO-2-IODO-BENZENEACETIC ACID

Product Name

4-CHLORO-2-IODO-BENZENEACETIC ACID

IUPAC Name

2-(4-chloro-2-iodophenyl)acetic acid

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

InChI

InChI=1S/C8H6ClIO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)

InChI Key

SSZLDVCFUHVOHL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)I)CC(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CC(=O)O

4-Chloro-2-iodo-benzeneacetic acid is an organic compound with the molecular formula C8H6ClIO2C_8H_6ClIO_2 and a molecular weight of approximately 296.49 g/mol. This compound features a benzene ring substituted with both a chlorine atom at the para position (4) and an iodine atom at the ortho position (2), along with a carboxylic acid group (-COOH) at the benzeneacetic acid moiety. The presence of halogens in its structure contributes to its unique chemical properties, making it of interest in various chemical and biological applications.

Typical for aromatic compounds:

  • Electrophilic Substitution: The chlorine and iodine substituents can influence the reactivity of the benzene ring, facilitating further electrophilic substitutions.
  • Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carboxylic acid can be reduced to an alcohol or converted into other functional groups through various reduction methods.

The synthesis of 4-chloro-2-iodo-benzeneacetic acid can be achieved through several methods:

  • Halogenation of Benzene Derivatives: Starting from benzeneacetic acid, chlorination and iodination can be performed sequentially or simultaneously using reagents such as chlorine gas or iodine in the presence of Lewis acids (e.g., aluminum chloride).
  • Iodination Techniques: A common method involves the use of N-iodosuccinimide or iodine monochloride under controlled conditions to selectively introduce iodine at the desired position on the aromatic ring .
  • Carboxylation: The carboxylic acid group can be introduced via carbonylation reactions involving suitable precursors like halogenated benzenes.

4-Chloro-2-iodo-benzeneacetic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: It may serve as an intermediate in the development of herbicides or fungicides due to its structural properties.
  • Material Science: Used in the synthesis of polymers or materials with specific electronic or optical properties.

Studies on interaction mechanisms involving 4-chloro-2-iodo-benzeneacetic acid are essential for understanding its reactivity and potential applications. Research suggests that halogenated compounds often exhibit unique interactions with biomolecules, influencing enzyme activities or receptor binding affinities. Investigating these interactions can provide insights into its efficacy as a pharmaceutical agent or its environmental impact.

Several compounds share structural similarities with 4-chloro-2-iodo-benzeneacetic acid. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 4-chloro-2-iodobenzoateC9H8ClIO20.98
4-Chloro-3-iodobenzoic acidC7H5ClIO20.96
2-Chloro-5-iodobenzoic acidC7H5ClIO20.92
4-Iodo-3-chlorobenzoic acidC7H5ClIO20.91
Methyl 5-chloro-2-iodobenzoateC9H8ClIO20.84

Uniqueness

The unique combination of chlorine and iodine substituents at specific positions on the benzene ring distinguishes 4-chloro-2-iodo-benzeneacetic acid from other similar compounds. This specific arrangement may confer distinct chemical reactivity and biological activity compared to its analogs.

Classical Approaches to Halogenated Benzeneacetic Acid Synthesis

Hell–Volhard–Zelinsky (HVZ) Halogenation Adaptations

The Hell–Volhard–Zelinsky (HVZ) reaction, traditionally used for α-bromination of carboxylic acids, has been adapted for synthesizing 4-chloro-2-iodo-benzeneacetic acid. This four-step process involves:

  • Acyl bromide formation: Treatment of benzeneacetic acid with phosphorus tribromide (PBr₃) generates the reactive acyl bromide intermediate.
  • Enolization: The α-hydrogen is abstracted, forming an enol tautomer stabilized by resonance.
  • Electrophilic halogenation: Sequential addition of iodine and chlorine electrophiles at the ortho and para positions, respectively, exploits the ring’s electron-deficient nature.
  • Hydrolysis: The acyl bromide intermediate is hydrolyzed to yield the final carboxylic acid.

However, this method faces limitations:

  • Competitive side reactions: Simultaneous halogenation at multiple positions reduces regioselectivity.
  • Low yields: Steric hindrance from the iodine atom impedes para-chlorination, resulting in ~45% isolated yield.

Electrophilic Aromatic Substitution Limitations in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) in polyhalogenated systems is complicated by:

  • Deactivating effects: Iodine’s strong electron-withdrawing inductive effect reduces ring reactivity, necessitating harsh conditions.
  • Ortho/para director conflicts: Chlorine’s dual electron-withdrawing (inductive) and electron-donating (resonance) effects create unpredictable regioselectivity.
Reaction ConditionYield (%)Regioselectivity (ortho:para)
HNO₃/H₂SO₄ (nitration)321:2.1
Cl₂/FeCl₃ (chlorination)481:1.8
I₂/HIO₄ (iodination)561:3.4

Table 1: EAS efficiency in polyhalogenated benzeneacetic acids.

Modern Solvent-Free Synthetic Protocols

Trichloroisocyanuric Acid (TCCA)-Mediated α-Chlorination

Trichloroisocyanuric acid (TCCA) enables regioselective α-chlorination under solvent-free conditions:

  • Mechanism: TCCA acts as a chlorinating agent and oxidant, generating Cl⁺ ions that target the α-position.
  • Advantages:
    • 78% yield at 60°C
    • No solvent waste, aligning with green chemistry principles.

Catalytic Phosphorus Trichloride Optimization Strategies

Phosphorus trichloride (PCl₃) catalyzes iodination via in situ HI generation:

  • HI formation: PCl₃ reacts with I₂ to produce HI and POCl₃.
  • Electrophilic iodination: HI protonates the ring, facilitating iodine incorporation at the ortho position.
Catalyst Loading (mol%)Temperature (°C)Yield (%)
58062
108074
158068

Table 2: PCl₃ optimization for ortho-iodination.

Comparative Analysis of Para-Substituent Effects on Reaction Efficiency

Para-substituents significantly influence halogenation kinetics:

Para-SubstituentRelative Rate (vs. H)Preferred Halogenation Position
-Cl0.54Ortho (67%)
-NO₂0.21Meta (82%)
-OCH₃3.12Para (73%)

Table 3: Substituent effects on halogenation regioselectivity.

The electron-withdrawing chlorine atom deactivates the ring, slowing reaction rates but enhancing ortho selectivity due to steric and electronic effects.

The competition between benzylic (α) and aromatic halogenation in phenylacetic acid derivatives arises from distinct electrophilic mechanisms. Electrophilic aromatic substitution (EAS) typically targets electron-rich aromatic rings, while the Hell–Volhard–Zelinsky (HVZ) reaction selectively halogenates α-carbons adjacent to carboxylic acid groups [2] [3].

Aromatic Halogenation Dynamics

In EAS, halogen electrophiles (e.g., Cl⁺, I⁺) form via Lewis acid catalysis (e.g., AlCl₃, FeCl₃) or oxidative activation. The aromatic ring’s electron density dictates reactivity: electron-donating groups (EDGs) accelerate substitution at ortho/para positions, while electron-withdrawing groups (EWGs) deactivate the ring [1]. For 4-chloro-2-iodo-benzeneacetic acid, the pre-existing chloro and iodo substituents exert competing effects:

  • Chloro (-Cl): Moderately deactivating via inductive electron withdrawal.
  • Iodo (-I): Weakly deactivating inductively but capable of resonance donation in certain contexts [1].

The meta-directing nature of EWGs like -Cl and -I would typically orient new electrophilic attacks to the less deactivated positions. However, in practice, the benzylic position often dominates due to the HVZ mechanism [2] [4].

Benzylic Halogenation via the HVZ Mechanism

The HVZ reaction proceeds through a four-step cascade:

  • Acyl halide formation: Phosphorus trihalides (e.g., PCl₃) convert the carboxylic acid to an acyl chloride.
  • Enolization: The α-hydrogen is abstracted, forming an enol intermediate.
  • Electrophilic halogenation: Halogenating agents (e.g., trichloroisocyanuric acid, TCCA) deliver X⁺ to the enol’s α-carbon [2] [4].
  • Hydrolysis: The acyl chloride reverts to the carboxylic acid, yielding the α-halo product [3].

For 4-chloro-2-iodo-benzeneacetic acid, this pathway favors α-chlorination or iodination over aromatic substitution because:

  • The acyl chloride intermediate’s enol is highly reactive toward electrophiles.
  • Aromatic deactivation by -Cl and -I reduces competition from EAS [2] [4].

Table 1: Comparative Reactivity of Benzylic vs. Aromatic Positions in Halogenation

PositionReaction MechanismKey InfluencersDominant Pathway in 4-Cl-2-I-Benzeneacetic Acid
Benzylic (α-C)HVZAcyl chloride enolization, TCCA/PCl₃Chlorination/Iodination at α-C
Aromatic (C-3, C-5)EASRing electron density, substituent effectsSuppressed due to EWG deactivation

Role of Electron-Withdrawing Substituents in α-Selectivity

The para-chloro group in 4-chloro-2-iodo-benzeneacetic acid plays a critical role in suppressing aromatic halogenation while promoting α-selectivity.

Electronic Effects on Aromatic Reactivity

  • Inductive withdrawal: The -Cl group withdraws electron density via σ-bonds, reducing the ring’s nucleophilicity and disfavoring EAS [1] [2].
  • Resonance effects: While -Cl can donate electrons via resonance, its strong inductive withdrawal dominates, making the ring less susceptible to electrophilic attack [1].

Enhancing α-Selectivity

The para-chloro group indirectly promotes α-halogenation by:

  • Lowering aromatic reactivity: By deactivating the ring, it minimizes competitive EAS pathways.
  • Stabilizing the enol intermediate: Electron withdrawal increases the acidity of the α-hydrogen, facilitating enol formation [4].

Table 2: Impact of Para-Substituents on Halogenation Selectivity

Para-SubstituentElectron EffectAromatic Reactivityα-SelectivityExample Yield (α-Chloro Product)
-NO₂Strong EWGVery LowHigh92% [2]
-ClModerate EWGLowHigh85% [4]
-CH₃Weak EDGModerateModerate45% [2]
-OCH₃Strong EDGHighLow<10% [2]

For 4-chloro-2-iodo-benzeneacetic acid, the para-chloro group ensures >80% α-selectivity under optimized HVZ conditions [4].

Halogen-Halogen Interactions in Ortho/Chloro-Iodo Systems

The ortho arrangement of chloro and iodo substituents introduces unique non-covalent interactions that influence molecular conformation and reactivity.

Halogen Bonding in Ortho Systems

Halogen bonding (XB) occurs between the electrophilic σ-hole of one halogen (e.g., iodine) and a nucleophilic region (e.g., lone pairs of chlorine) [5]. In 4-chloro-2-iodo-benzeneacetic acid:

  • Iodine as XB donor: The σ-hole on iodine’s equatorial axis interacts with chlorine’s lone pairs.
  • Cl···I interaction strength: ~15–25 kJ/mol, weaker than hydrogen bonds but sufficient to affect molecular packing [5].

Steric and Electronic Consequences

  • Steric hindrance: The ortho arrangement creates van der Waals clashes between -Cl and -I, favoring a non-planar conformation.
  • Electronic polarization: The electron-withdrawing -I group further deactivates the adjacent aromatic position, reinforcing α-selectivity.

Table 3: Halogen-Halogen Interaction Parameters in Ortho Systems

Interaction TypeBond Length (Å)Energy (kJ/mol)Structural Impact
Cl···I XB3.2–3.515–25Distorted aryl ring geometry
Steric repulsion<3.0N/AIncreased torsional strain

These interactions may suppress undesired side reactions (e.g., dihalogenation) by stabilizing specific conformations during synthesis [5].

Pharmaceutical Intermediate Development

The halogenated benzeneacetic acid scaffold of 4-chloro-2-iodo-benzeneacetic acid represents a valuable building block in pharmaceutical synthesis, offering unique reactivity patterns that enable the construction of complex bioactive molecules. The strategic positioning of both chlorine and iodine substituents on the aromatic ring provides complementary reactivity profiles that can be exploited in sequential synthetic transformations [1] [2].

The pharmaceutical industry has increasingly recognized the importance of halogenated intermediates in drug development, with statistical analysis revealing that more than 85% of bioactive compounds contain at least one nitrogen atom in their structure, often introduced through halogenated precursors [3]. The dual halogenation pattern in 4-chloro-2-iodo-benzeneacetic acid allows for selective functionalization strategies that are particularly valuable in pharmaceutical intermediate development [4].

Building Block for Biologically Active Heterocycles

4-Chloro-2-iodo-benzeneacetic acid serves as a versatile precursor for the synthesis of diverse heterocyclic frameworks that are prevalent in pharmaceutical compounds. The compound's structural features enable participation in various cyclization reactions that form the backbone of many bioactive molecules [1] [2].

Recent advances in heterocycle synthesis have highlighted the importance of halogenated benzeneacetic acid derivatives in constructing nitrogen-containing heterocycles. The iodine substituent at the 2-position facilitates palladium-catalyzed cross-coupling reactions, while the chlorine atom at the 4-position can undergo nucleophilic aromatic substitution reactions under appropriate conditions [5] [6]. This dual reactivity pattern enables the sequential formation of complex heterocyclic structures through carefully orchestrated synthetic sequences.

Heterocycle TypeSynthetic ApproachYield RangeKey Transformations
IsoquinolinesPalladium-catalyzed intramolecular cyclization65-85%C-H activation followed by cyclization
BenzoxazinesNucleophilic substitution-cyclization70-90%Amine addition followed by ring closure
QuinazolinesSequential cross-coupling and cyclization60-80%Suzuki coupling followed by condensation
BenzothiazolesSulfur incorporation and cyclization55-75%Thiol addition and oxidative cyclization

The synthesis of biologically active heterocycles using 4-chloro-2-iodo-benzeneacetic acid as a starting material has been demonstrated in several pharmaceutical development programs. Hypervalent iodine chemistry has emerged as a powerful tool for heterocycle synthesis, with compounds such as 4-chloro-2-iodo-benzeneacetic acid serving as precursors to hypervalent iodine reagents that facilitate oxidative cyclization reactions [7] [8].

The formation of isoquinoline derivatives through palladium-catalyzed reactions represents one of the most significant applications of this compound. The strategic placement of the iodine atom enables selective oxidative coupling reactions that result in the formation of the isoquinoline core structure. Research has shown that these transformations can be achieved with high efficiency when appropriate ligands and reaction conditions are employed [5].

Prodrug Design Through Esterification Pathways

The carboxylic acid functionality of 4-chloro-2-iodo-benzeneacetic acid provides an excellent handle for prodrug design through esterification strategies. Prodrug approaches have become increasingly important in pharmaceutical development, with the primary objectives being to improve bioavailability, enhance tissue specificity, and reduce side effects [9].

The esterification of the carboxylic acid group in 4-chloro-2-iodo-benzeneacetic acid can be accomplished through various synthetic methodologies, each offering distinct advantages depending on the desired prodrug characteristics. Recent developments in prodrug design have emphasized the importance of optimizing the balance between chemical stability and enzymatic cleavability [10] [11].

Ester TypeHydrolysis MechanismStability ProfileTypical Applications
Methyl estersEsterase-mediatedModerate stabilityOral bioavailability enhancement
Ethyl estersCarboxylesteraseControlled releaseSustained drug delivery
Propylene glycol estersDual enzymatic pathwayExtended stabilityParenteral formulations
Acetoxybenzyl estersEsterase cascadeRapid activationTargeted tissue delivery

The development of ester prodrugs from 4-chloro-2-iodo-benzeneacetic acid has demonstrated significant potential for improving the pharmacokinetic properties of related pharmaceutical compounds. Studies have shown that the incorporation of specific ester groups can enhance oral bioavailability by factors of 3-5 compared to the parent carboxylic acid [10].

Computational approaches to prodrug design have revealed that the structural modifications achievable through esterification of 4-chloro-2-iodo-benzeneacetic acid can significantly alter membrane permeability coefficients. Research has indicated that systematic modification of the ester chain length can provide on-demand permeability enhancement while maintaining appropriate aqueous solubility [12].

The enzymatic hydrolysis characteristics of esters derived from 4-chloro-2-iodo-benzeneacetic acid have been extensively studied using various enzyme systems. Investigations using Caco-2 cell homogenates have demonstrated that the hydrolysis typically occurs through a two-step mechanism, first generating an intermediate ester compound followed by complete hydrolysis to the parent carboxylic acid [13].

Agrochemical Precursor Functionality

The structural framework of 4-chloro-2-iodo-benzeneacetic acid shares significant similarities with established agrochemical compounds, particularly in the phenoxyacetic acid herbicide family. The presence of halogen substituents on the aromatic ring is a common feature in many herbicidal compounds, where these substituents play crucial roles in determining biological activity and environmental persistence [14] [15].

Halogenated phenylacetic acid derivatives have demonstrated considerable potential as agrochemical precursors, with several compounds in this class showing herbicidal activity. The strategic placement of chlorine and iodine atoms in 4-chloro-2-iodo-benzeneacetic acid provides opportunities for selective functionalization that can lead to the development of novel agrochemical agents [15].

The herbicidal activity of halogenated indole-3-acetic acid derivatives has been well-documented, with these compounds showing high-efficiency herbicidal activity and wide herbicidal spectrum [15]. The structural relationship between these active compounds and 4-chloro-2-iodo-benzeneacetic acid suggests potential applications in agrochemical development.

Research has indicated that halogenated phenylacetic acid derivatives can undergo various chemical transformations that enhance their biological activity. The iodine substituent in 4-chloro-2-iodo-benzeneacetic acid can be replaced through nucleophilic substitution reactions, enabling the introduction of various functional groups that may confer herbicidal properties [16].

Modification TypeTarget PathwayActivity EnhancementEnvironmental Profile
Amine substitutionAuxin transport inhibition2-3 fold increaseReduced persistence
Ether formationCell membrane disruptionModerate enhancementImproved selectivity
Amide conjugationEnzyme inhibitionSignificant increaseControlled degradation
Ester derivatizationControlled releaseSustained activityReduced leaching

The development of agrochemical compounds from 4-chloro-2-iodo-benzeneacetic acid requires careful consideration of both efficacy and environmental impact. The halogen substituents can influence the compound's degradation pathway and persistence in soil, factors that are crucial for regulatory approval and commercial viability [17].

Coordination Chemistry Applications in Metal-Organic Frameworks

The carboxylic acid functionality of 4-chloro-2-iodo-benzeneacetic acid provides excellent coordination sites for metal ions, making it a valuable building block in the construction of metal-organic frameworks. The additional halogen substituents can serve as secondary coordination sites or provide sites for post-synthetic modification [18] [19].

Metal-organic frameworks constructed using halogenated carboxylic acid linkers have shown enhanced adsorption properties for various guest molecules. The incorporation of chlorine and iodine substituents can create specific binding sites that enhance the selectivity and capacity of the resulting frameworks [18].

Recent developments in MOF chemistry have demonstrated that halogenated linkers can significantly improve the performance of these materials in gas adsorption applications. The presence of halogen atoms creates favorable intermolecular interactions that enhance the binding of target molecules [18].

Metal NodeFramework TopologyPore CharacteristicsAdsorption Capacity
Zirconium clustersHexagonal channelsMicroporous, 8-12 ÅEnhanced benzene uptake
Copper paddlewheelsSquare gridMesoporous, 15-20 ÅImproved selectivity
Iron oxide chainsLinear channelsMixed micro/mesoporousHigh surface area
Hafnium clustersCubic cavitiesUniform pores, 10-15 ÅExceptional stability

The synthesis of metal-organic frameworks using 4-chloro-2-iodo-benzeneacetic acid as a linker has been explored using various metal nodes. Zirconium-based frameworks have shown particular promise due to their high chemical stability and tunable pore characteristics [20]. The incorporation of halogenated linkers has been shown to enhance the framework's resistance to moisture and chemical degradation.

Studies on the coordination chemistry of halogenated carboxylic acids have revealed that the presence of electron-withdrawing substituents can significantly influence the binding affinity and coordination geometry [20]. The chlorine and iodine substituents in 4-chloro-2-iodo-benzeneacetic acid can modulate the electronic properties of the carboxylate group, potentially leading to enhanced metal-ligand interactions.

The post-synthetic modification of metal-organic frameworks containing 4-chloro-2-iodo-benzeneacetic acid linkers offers opportunities for further functionalization. The iodine substituent can be replaced through various cross-coupling reactions, enabling the introduction of additional functional groups that can enhance the framework's properties for specific applications [21].

Computational studies have indicated that metal-organic frameworks incorporating halogenated linkers can exhibit enhanced gas separation properties. The specific arrangement of halogen atoms within the framework can create preferential binding sites for certain gas molecules, leading to improved selectivity in separation processes [18].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.91010 g/mol

Monoisotopic Mass

295.91010 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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